molecular formula C14H14N4O2S B13974212 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13974212
M. Wt: 302.35 g/mol
InChI Key: YXIXMOSBXGFPRA-UHFFFAOYSA-N
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Description

8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered interest due to its potential therapeutic applications. This compound belongs to the pyridopyrimidine class, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyridopyrimidine core. This can be achieved through the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions. This can be done using cyclopentyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Sulfoxidation: The methylsulfinyl group is introduced through the oxidation of a methylthio precursor. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Nitrile Formation: The nitrile group is introduced through the reaction of an appropriate amine with a cyanating agent such as cyanogen bromide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfinyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various amides or carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, water.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, carboxylic acids.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. It has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The inhibition of these kinases disrupts cell cycle progression and promotes cell death.

Comparison with Similar Compounds

Similar Compounds

    8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    8-Cyclopentyl-2-(methylsulfonyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

The presence of the methylsulfinyl group in 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

8-cyclopentyl-2-methylsulfinyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H14N4O2S/c1-21(20)14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3

InChI Key

YXIXMOSBXGFPRA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N

Origin of Product

United States

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